molecular formula C17H20N2O4 B11483860 5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[(tetrahydro-2H-pyran-4-yl)methyl]-

5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[(tetrahydro-2H-pyran-4-yl)methyl]-

Cat. No.: B11483860
M. Wt: 316.35 g/mol
InChI Key: ODFIMVFGSHLEGR-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-N-[(OXAN-4-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-N-[(OXAN-4-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, while the carboxamide group is formed via amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-N-[(OXAN-4-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

3-(4-METHOXYPHENYL)-N-[(OXAN-4-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-N-[(OXAN-4-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • 4-Methoxyphenyl isocyanate
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 3-(4-METHOXYPHENYL)-N-[(OXAN-4-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazole ring, in particular, provides a versatile platform for further chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(oxan-4-ylmethyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H20N2O4/c1-21-14-4-2-13(3-5-14)15-10-16(23-19-15)17(20)18-11-12-6-8-22-9-7-12/h2-5,10,12H,6-9,11H2,1H3,(H,18,20)

InChI Key

ODFIMVFGSHLEGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCC3CCOCC3

Origin of Product

United States

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